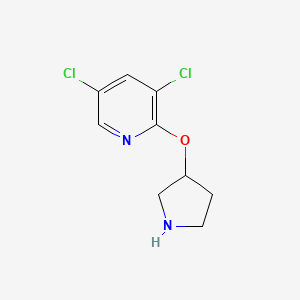

3,5-Dichloro-2-(pyrrolidin-3-yloxy)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Dichloro-2-(pyrrolidin-3-yloxy)pyridine is a chemical compound with the molecular formula C9H10Cl2N2O and a molecular weight of 233.09 g/mol . This compound is characterized by the presence of two chlorine atoms and a pyrrolidin-3-yloxy group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-(pyrrolidin-3-yloxy)pyridine can be achieved through a palladium acetate-catalyzed ligand-free Suzuki reaction. This method involves the reaction of 2,3,5-trichloropyridine with arylboronic acids in an aqueous phase . The reaction conditions typically include the use of palladium acetate as the catalyst, sodium carbonate as the base, and a mixture of water and dimethylformamide (DMF) as the cosolvent .

Industrial Production Methods

For industrial production, the synthesis of this compound may involve bulk manufacturing and custom synthesis processes. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-(pyrrolidin-3-yloxy)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the pyridine ring can be substituted with other functional groups.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts, sodium carbonate, and arylboronic acids . The reactions are typically carried out in aqueous or mixed solvent systems under mild conditions.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the Suzuki reaction yields 3,5-dichloro-2-arylpyridines .

Scientific Research Applications

3,5-Dichloro-2-(pyrrolidin-3-yloxy)pyridine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-(pyrrolidin-3-yloxy)pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,5-Dichloro-2-(pyrrolidin-3-yloxy)pyridine include:

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring and the presence of the pyrrolidin-3-yloxy group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Biological Activity

3,5-Dichloro-2-(pyrrolidin-3-yloxy)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted at positions 3 and 5 with chlorine atoms and at position 2 with a pyrrolidine moiety. This unique arrangement is crucial for its biological activity, influencing its interaction with various biological targets.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyridine derivatives, including this compound. The compound exhibits inhibitory effects on key inflammatory mediators such as cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Table 1: Inhibitory Effects on COX Enzymes

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

Note: TBD indicates that specific IC50 values for the compound have not been determined in the available literature.

2. Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds has shown that modifications to the pyrrolidine and pyridine rings can significantly enhance biological activity. For instance, substituents that increase lipophilicity often lead to improved potency against targets such as NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D) .

Table 2: SAR Insights from Related Compounds

| Compound | Modification Type | Effect on Activity |

|---|---|---|

| Compound A | Morpholine to Pyrrolidine | Increased potency by 4-fold |

| Compound B | Hydroxylation at 3-position | Similar potency to parent compound |

Case Study 1: In Vitro Evaluation

In vitro studies have demonstrated that compounds structurally similar to this compound can effectively inhibit NAPE-PLD activity. For example, a derivative with a modified pyrrolidine ring showed an IC50 value of approximately 72 nM, indicating strong inhibition . This suggests that the biological activity of these compounds can be optimized through careful structural modifications.

Case Study 2: In Vivo Assessment

In vivo assessments using animal models have shown promising results for anti-inflammatory effects. Compounds exhibiting similar structural features were tested for their ability to reduce edema in carrageenan-induced paw edema models. Results indicated that these compounds significantly decreased inflammation compared to control groups .

Properties

Molecular Formula |

C9H10Cl2N2O |

|---|---|

Molecular Weight |

233.09 g/mol |

IUPAC Name |

3,5-dichloro-2-pyrrolidin-3-yloxypyridine |

InChI |

InChI=1S/C9H10Cl2N2O/c10-6-3-8(11)9(13-4-6)14-7-1-2-12-5-7/h3-4,7,12H,1-2,5H2 |

InChI Key |

ZYEFRTVHPNXEFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1OC2=C(C=C(C=N2)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.